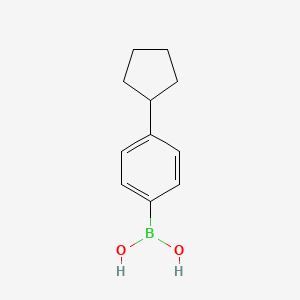

4-Cyclopentylphenylboronic acid

Übersicht

Beschreibung

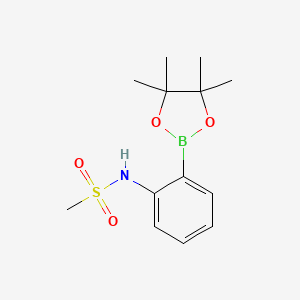

4-Cyclopentylphenylboronic acid is a boronic acid compound with the molecular formula C11H15BO2 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .

Synthesis Analysis

Boronic acids, including 4-Cyclopentylphenylboronic acid, can be synthesized using various methods. The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Boronic acid is a stable and generally non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Molecular Structure Analysis

The molecular structure of 4-Cyclopentylphenylboronic acid is represented by the InChI code 1S/C11H15BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,13-14H,1-4H2 . The average mass of the molecule is 190.047 Da .

Chemical Reactions Analysis

Boronic acids, such as 4-Cyclopentylphenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in other reactions such as acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Physical And Chemical Properties Analysis

4-Cyclopentylphenylboronic acid is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, and vapor pressure were not found in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

- 4-Cyclopentylphenylboronic acid belongs to a class of compounds called arylboronic acids.

- It could potentially be used as a building block in the synthesis of complex organic molecules with a cyclopentyl group attached to a phenyl ring.

- This reaction type allows for the formation of carbon-carbon bonds between the boron atom in the boronic acid and organic halides or triflates.

-

Medicinal Chemistry

- Arylboronic acids, including 4-Cyclopentylphenylboronic acid, have been explored in the development of new drugs.

-

Material Science

- Organic molecules containing boron, such as 4-Cyclopentylphenylboronic acid, can be used in the design of new functional materials.

-

Solubility Studies

- The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents (chloroform, 3-pentanone, acetone, dipropyl ether and methylcyclohexane) have been determined experimentally .

- Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon .

- Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .

- For pinacol ester differences between particular solvents are small, while for azaester the differences are significant .

-

Organic Synthesis

- 4-Cyclopentylphenylboronic acid belongs to a class of compounds called arylboronic acids.

- It could potentially be used as a building block in the synthesis of complex organic molecules with a cyclopentyl group attached to a phenyl ring.

- This reaction type allows for the formation of carbon-carbon bonds between the boron atom in the boronic acid and organic halides or triflates.

-

Medicinal Chemistry

- Arylboronic acids, including 4-Cyclopentylphenylboronic acid, have been explored in the development of new drugs.

-

Material Science

- Organic molecules containing boron, such as 4-Cyclopentylphenylboronic acid, can be used in the design of new functional materials.

-

Solubility Studies

- The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents (chloroform, 3-pentanone, acetone, dipropyl ether and methylcyclohexane) have been determined experimentally .

- Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon .

- Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .

- For pinacol ester differences between particular solvents are small, while for azaester the differences are significant .

-

Building Block in Chemical Synthesis

-

Solubility Studies

- While not specific to 4-Cyclopentylphenylboronic acid, studies on the solubility of phenylboronic acid and its esters in organic solvents may provide insights into the properties of 4-Cyclopentylphenylboronic acid .

- Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .

- Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .

Safety And Hazards

The safety information available indicates that 4-Cyclopentylphenylboronic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

Boronic acids, including 4-Cyclopentylphenylboronic acid, have been growing in interest in the field of medicinal chemistry due to their diverse applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(4-cyclopentylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWADWZIYSSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400724 | |

| Record name | 4-Cyclopentylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopentylphenylboronic acid | |

CAS RN |

945837-57-0 | |

| Record name | 4-Cyclopentylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopentylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)